![molecular formula C11H10N2O B7893106 3-(4-Methyl-1H-pyrazol-1-yl)benzaldehyde](/img/structure/B7893106.png)
3-(4-Methyl-1H-pyrazol-1-yl)benzaldehyde
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Description
“3-(4-Methyl-1H-pyrazol-1-yl)benzaldehyde” is a chemical compound with the empirical formula C10H8N2O . It is used in various chemical reactions and has been mentioned in several scientific papers .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For instance, the synthesis of 4-(3-methyl-1H-pyrazol-1-yl)benzaldehyde involves reactions with several ketones . Another study describes the synthesis of related compounds through reactions of 1-(5-methyl)-1H-1,2,3-triazol-4-yl)ethan-1-ones and benzaldehydes in ethanol under basic conditions .Molecular Structure Analysis
The molecular structure of “this compound” can be determined using various spectroscopic techniques. For example, Infrared (IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy are commonly used to analyze the structure of similar compounds .Chemical Reactions Analysis
“this compound” can participate in various chemical reactions. For instance, it can react with acetylenic ketones to produce regioisomeric pyrazoles . It can also react with thiosemicarbazide to afford the corresponding pyrazolin-N-thioamides .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” can be analyzed using various techniques. For instance, its melting point, yield, and other properties can be determined . Spectroscopic techniques like IR and NMR can provide information about its chemical structure .Safety and Hazards
Safety data sheets provide information about the hazards of “3-(4-Methyl-1H-pyrazol-1-yl)benzaldehyde”. For instance, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . It is also considered hazardous by the 2012 OSHA Hazard Communication Standard .
properties
IUPAC Name |
3-(4-methylpyrazol-1-yl)benzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c1-9-6-12-13(7-9)11-4-2-3-10(5-11)8-14/h2-8H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDQJGQWPMSHYNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)C2=CC=CC(=C2)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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